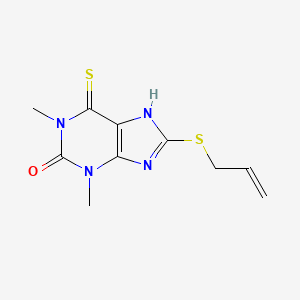Theophylline, 8-allylthio-6-thio-
CAS No.: 6493-39-6
Cat. No.: VC19739955
Molecular Formula: C10H12N4OS2
Molecular Weight: 268.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6493-39-6 |
|---|---|
| Molecular Formula | C10H12N4OS2 |
| Molecular Weight | 268.4 g/mol |
| IUPAC Name | 1,3-dimethyl-8-prop-2-enylsulfanyl-6-sulfanylidene-7H-purin-2-one |
| Standard InChI | InChI=1S/C10H12N4OS2/c1-4-5-17-9-11-6-7(12-9)13(2)10(15)14(3)8(6)16/h4H,1,5H2,2-3H3,(H,11,12) |
| Standard InChI Key | QVQXYQSTADXLAR-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCC=C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Theophylline, 8-allylthio-6-thio- has the molecular formula and a molecular weight of 268.38 g/mol . Its IUPAC name is 8-(allylthio)-1,3-dimethyl-6-sulfanylidene-2,3,6,7-tetrahydro-1H-purine-2,4-dione, reflecting the substitution of sulfur atoms at positions 6 and 8. The allylthio group (-S-CH₂-CH=CH₂) at the 8-position and the thione group (=S) at the 6-position distinguish it from theophylline, which contains oxygen at these positions .
Structural Modifications and Implications
| Property | Theophylline, 8-Allylthio-6-Thio- | Theophylline |
|---|---|---|
| Molecular Formula | ||
| Substituents | 8-allylthio, 6-thio | 8-methyl, 6-oxo |
| Molecular Weight (g/mol) | 268.38 | 180.16 |
| LogP (Predicted) | 1.08 | -0.02 |
The higher LogP value of the derivative suggests improved lipid solubility, which could prolong its half-life or alter tissue distribution .
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis of 8-allylthio-6-thio-theophylline likely involves sequential thiolation and alkylation steps. A general approach includes:
-
Thiolation at Position 6: Reaction of theophylline with phosphorus pentasulfide () replaces the 6-oxo group with a thione group .
-
Allylthio Substitution at Position 8: Treatment with allyl bromide or allyl thiol in the presence of a base introduces the allylthio moiety .
These reactions require stringent control of temperature and pH to avoid side products. Yields and purity depend on solvent selection (e.g., dimethylformamide or ethanol) and catalyst use (e.g., potassium carbonate) .
Physicochemical Characteristics
Key properties include:
-
Solubility: Limited aqueous solubility due to lipophilicity; soluble in organic solvents like dimethyl sulfoxide (DMSO) .
Pharmacological Profile
Mechanism of Action
Like theophylline, this derivative may inhibit phosphodiesterase (PDE) enzymes and antagonize adenosine receptors, though structural modifications could alter target affinity. The sulfur substitutions might enhance PDE4 inhibition, a target implicated in anti-inflammatory effects .
Comparative Analysis with Related Compounds
The derivative’s higher toxicity may limit clinical use without further structural optimization.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of allyl and thio groups to balance efficacy and safety.
-
In Vivo Pharmacokinetics: Assessing bioavailability, half-life, and tissue distribution in animal models.
-
Toxicogenomics: Identifying genetic susceptibility to toxicity using transcriptomic profiling.
-
Combination Therapies: Evaluating synergy with β-agonists or corticosteroids in inflammatory models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume